

comparative assessment of cashmeran's environmental risk with nitro musks

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Compound of Interest

Compound Name: *Cashmeran*

Cat. No.: *B120643*

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Comparative Environmental Risk Assessment: Cashmeran vs. Nitro Musks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental risks associated with the synthetic fragrance ingredient **Cashmeran** and the class of compounds known as nitro musks. The assessment is based on key environmental indicators: persistence, bioaccumulation, and toxicity (PBT). All quantitative data is summarized for direct comparison, and detailed experimental protocols for the cited data are provided.

Data Presentation: Comparative Environmental Risk Profile

The following table summarizes the key environmental hazard properties of **Cashmeran**, and two common nitro musks, Musk Xylene and Musk Ketone.

Parameter	Cashmeran	Musk Xylene	Musk Ketone
Persistence			
Ready Biodegradability (OECD 301C)	0% in 28 days (Persistent)[1][2]	Not readily biodegradable (Persistent)[3][4]	Not readily biodegradable (Persistent)[3][4]
Bioaccumulation			
Bioconcentration Factor (BCF) in fish (OECD 305)	157 L/kg (Not Bioaccumulative)[1]	High bioaccumulation potential[5]	1380 L/kg (Moderate bioaccumulation potential)[6]
Log K _{ow}	4.2[7]	4.9	4.3
Regulatory Classification	Not classified as PBT/vPvB[7]	Classified as vPvB (very Persistent, very Bioaccumulative)[3]	Restricted use warning[3]
Aquatic Toxicity			
Acute Fish Toxicity (96h LC ₅₀ , OECD 203)	1.7 - 4.4 mg/L[1][2]	Hazardous to aquatic organisms at low concentrations[5]	Hazardous to aquatic organisms at low concentrations[5]
Acute Invertebrate Toxicity (48h EC ₅₀ , Daphnia magna, OECD 202)	1.5 mg/L[2]	Toxic	Toxic
Chronic Fish Toxicity (NOEC)	0.16 mg/L (Danio rerio)[2]	Data not readily available	Data not readily available
Predicted No-Effect Concentration (PNEC)	1.35 µg/L (freshwater) [1]	6.3 µg/L[4]	Data not readily available
GHS Classification	Acute Aquatic 2, Chronic Aquatic 2[1]	Hazardous to the aquatic environment	Hazardous to the aquatic environment

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized OECD Test Guidelines.

OECD Test Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a standard inoculum and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Apparatus: A closed respirometer that measures oxygen uptake.
- Procedure:
 - The test substance is added to a mineral medium to a final concentration that is not inhibitory to the microorganisms.
 - The medium is inoculated with a mixed population of microorganisms.
 - The test is run in parallel with a reference compound (e.g., sodium benzoate) to ensure the viability of the inoculum and a blank control (inoculum only) to account for endogenous respiration.[\[10\]](#)
 - The oxygen consumption in the test flasks is measured and recorded at regular intervals for 28 days.
- Data Interpretation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period.[\[9\]](#)

OECD Test Guideline 305: Bioconcentration in Fish

This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.

- Principle: Fish are exposed to the test substance in water under controlled laboratory conditions. The concentration of the test substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase in clean water.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Test Organisms: Species such as rainbow trout (*Oncorhynchus mykiss*), bluegill sunfish (*Lepomis macrochirus*), or zebrafish (*Danio rerio*) are commonly used.
- Procedure:
 - Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through or semi-static system for a period of up to 28 days.[\[12\]](#) Water and fish tissue samples are taken at regular intervals to determine the concentration of the test substance.
 - Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and the concentration of the test substance in their tissues is monitored until it is below the limit of detection or for a predetermined period.[\[13\]](#)
- Data Interpretation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.[\[11\]](#)

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the median lethal concentration (LC₅₀) of a substance to fish.

- Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[\[4\]](#)[\[14\]](#)[\[15\]](#)
- Test Organisms: Commonly used species include zebrafish, fathead minnow (*Pimephales promelas*), and rainbow trout.
- Procedure:

- Fish are exposed to a range of concentrations of the test substance, typically in a geometric series. A control group is maintained in clean water.
- Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
[4][15]
- Data Interpretation: The LC_{50} , the concentration estimated to be lethal to 50% of the test organisms, is calculated for each observation period using statistical methods.[14]

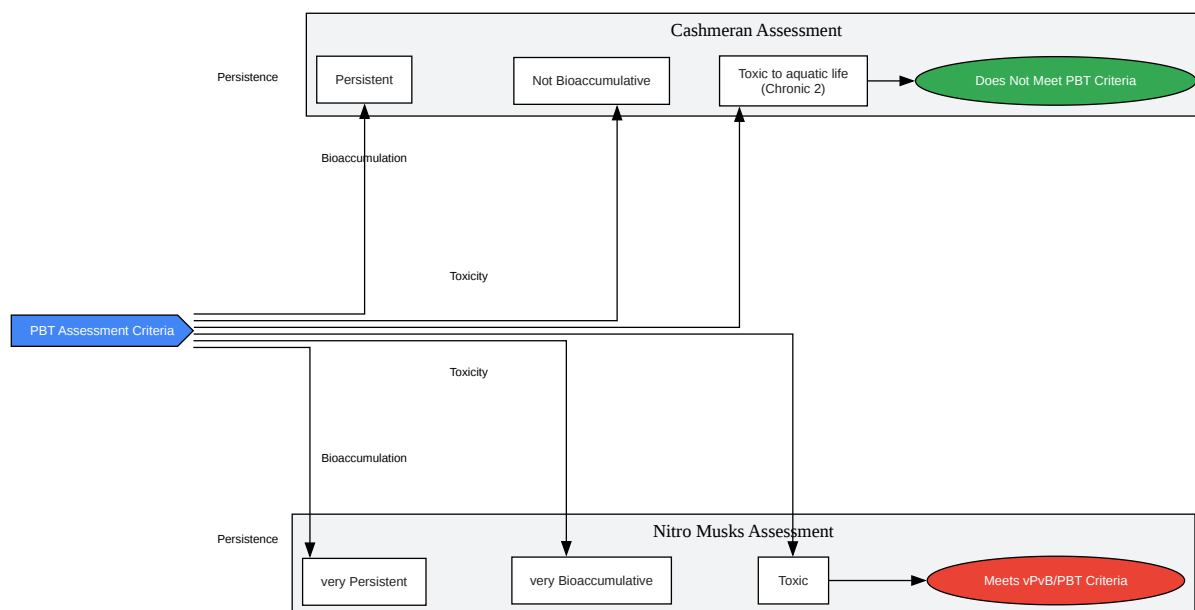
OECD Test Guideline 202: *Daphnia* sp. Acute Immobilisation Test

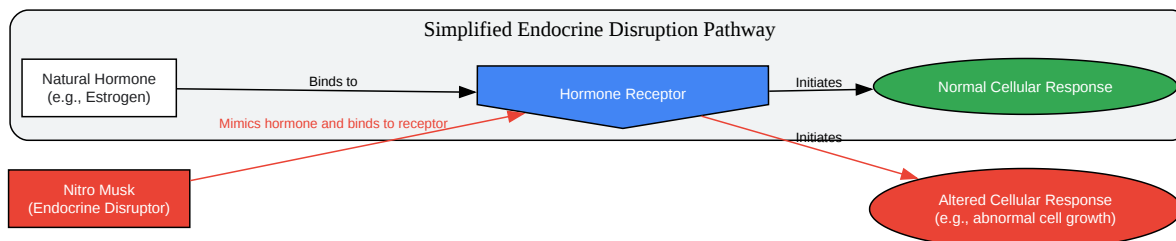
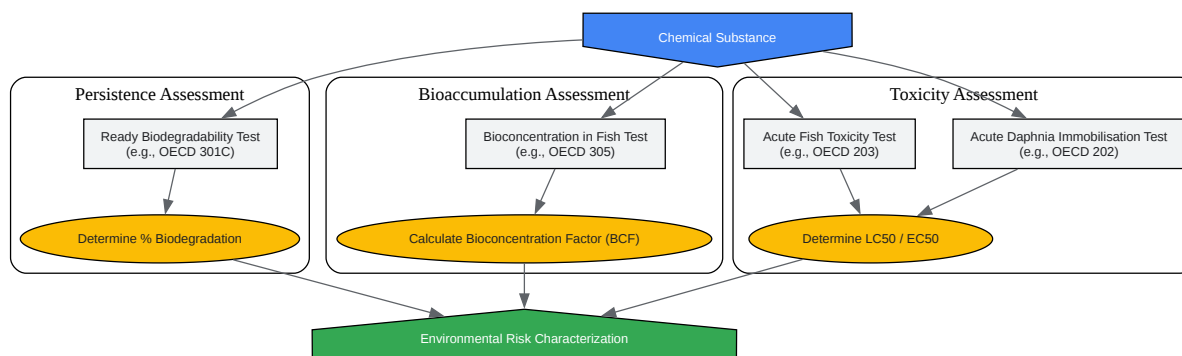
This test determines the concentration of a substance that causes immobilization in *Daphnia magna*.

- Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.[2][5][7]
- Test Organisms: *Daphnia magna* is the most commonly used species.
- Procedure:
 - Daphnids are exposed to a series of concentrations of the test substance. A control group is maintained in clean water.
 - The number of immobilized daphnids is recorded at 24 and 48 hours.[2][5] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5]
- Data Interpretation: The EC_{50} , the concentration estimated to cause immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.[5][7]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the environmental risk assessment of **Cashmeran** and nitro musks.





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